Cas no 1361745-18-7 (Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate)

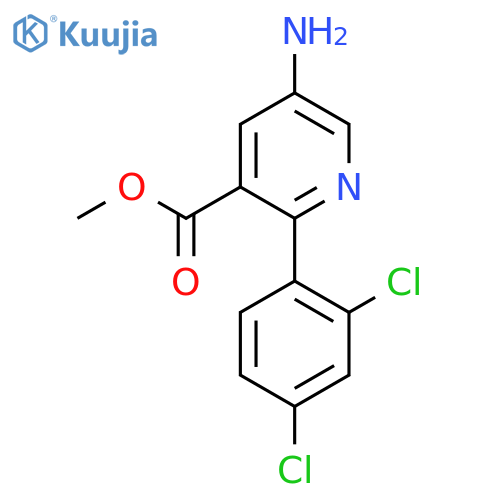

1361745-18-7 structure

商品名:Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate

CAS番号:1361745-18-7

MF:C13H10Cl2N2O2

メガワット:297.136701107025

CID:4928642

Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate

-

- インチ: 1S/C13H10Cl2N2O2/c1-19-13(18)10-5-8(16)6-17-12(10)9-3-2-7(14)4-11(9)15/h2-6H,16H2,1H3

- InChIKey: KCLMKRNOVJJAGI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1C(C(=O)OC)=CC(=CN=1)N)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 330

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 65.2

Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022005638-250mg |

Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate |

1361745-18-7 | 97% | 250mg |

$673.20 | 2022-04-03 | |

| Alichem | A022005638-500mg |

Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate |

1361745-18-7 | 97% | 500mg |

$931.00 | 2022-04-03 | |

| Alichem | A022005638-1g |

Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate |

1361745-18-7 | 97% | 1g |

$1,713.60 | 2022-04-03 |

Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1361745-18-7 (Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬